molecular formula C8H17ClN2O B13463639 1-(2-Methylpropyl)piperazin-2-one hydrochloride

1-(2-Methylpropyl)piperazin-2-one hydrochloride

Cat. No.: B13463639
M. Wt: 192.68 g/mol
InChI Key: CRCADKQIGYJOTH-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H16N2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)piperazin-2-one hydrochloride typically involves the reaction of 1-(2-Methylpropyl)piperazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 1-(2-Methylpropyl)piperazine.

    Reagent: Hydrochloric acid (HCl).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of 1-(2-Methylpropyl)piperazin-2-one.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylpropyl)piperazin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methylpropyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Phenylethyl)piperazin-2-one hydrochloride
  • 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride
  • 1-(3-Methylbenzyl)piperazin-2-one hydrochloride

Uniqueness: The uniqueness of this compound lies in its specific substituent (2-Methylpropyl) on the piperazine ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further research in biology and medicine.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(2-methylpropyl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-7(2)6-10-4-3-9-5-8(10)11;/h7,9H,3-6H2,1-2H3;1H

InChI Key

CRCADKQIGYJOTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCNCC1=O.Cl

Origin of Product

United States

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